
5-Bromo-4-hydroxyisobenzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-hydroxyisobenzofuran-1(3H)-one is a brominated derivative of isobenzofuranone, a compound known for its diverse chemical properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxyisobenzofuran-1(3H)-one typically involves the bromination of 4-hydroxyisobenzofuran-1(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may yield de-brominated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical studies due to its structural properties.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or dyes.
作用機序
The mechanism of action for 5-Bromo-4-hydroxyisobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
4-Hydroxyisobenzofuran-1(3H)-one: The non-brominated parent compound.
5-Chloro-4-hydroxyisobenzofuran-1(3H)-one: A chlorinated analogue.
5-Iodo-4-hydroxyisobenzofuran-1(3H)-one: An iodinated analogue.
Uniqueness
5-Bromo-4-hydroxyisobenzofuran-1(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its non-halogenated or differently halogenated analogues. This uniqueness can be leveraged in specific synthetic or application contexts.
特性
分子式 |
C8H5BrO3 |
|---|---|
分子量 |
229.03 g/mol |
IUPAC名 |
5-bromo-4-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5BrO3/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2,10H,3H2 |
InChIキー |
UZBLIXHRHKMMPY-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2O)Br)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)
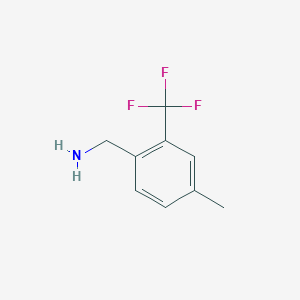
![N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B13968877.png)
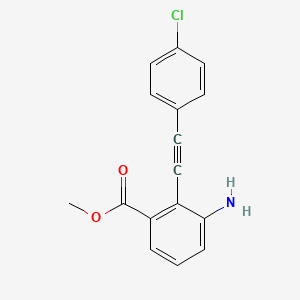
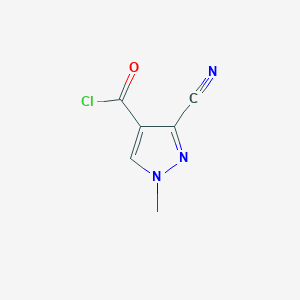
![2-Ethylthioimidazo[1,2-a]Pyridine](/img/structure/B13968892.png)
![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)
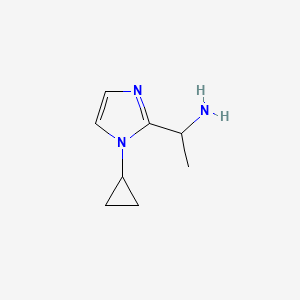
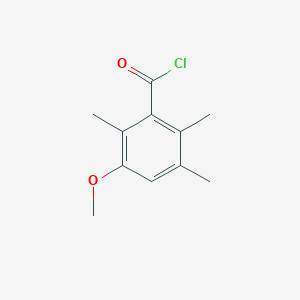
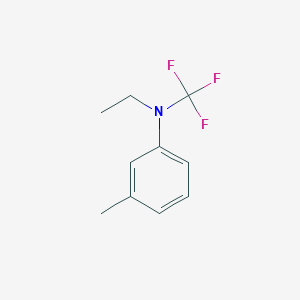
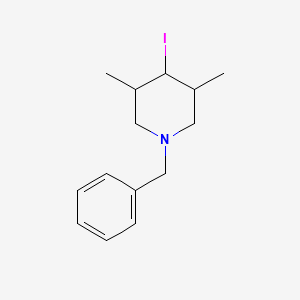
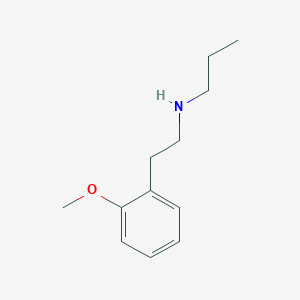

![5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13968951.png)
